![molecular formula C24H22FN5O4 B2985668 3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021062-30-5](/img/structure/B2985668.png)
3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction, while the furan-2-carbonyl group could be formed via a Paal-Knorr synthesis or similar method. The piperazine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially adopt a chair or boat conformation .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorobenzyl group could be displaced by a nucleophile, or the furan ring could undergo oxidation or other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the fluorobenzyl group could increase the compound’s lipophilicity, while the piperazine ring could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with structures related to the query chemical, particularly those involving pyrimidine diones and furan derivatives, have been synthesized and studied for various applications. For example, the synthesis of diketopiperazine derivatives from marine-derived actinomycetes involves complex chemical structures similar to the query compound, indicating potential in discovering novel bioactive compounds with unique properties (Wang et al., 2013). Similarly, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents showcases the chemical versatility and potential pharmaceutical applications of such structures (Abu‐Hashem et al., 2020).
Biological Activity
The biological activities of related compounds, such as their roles as enzyme inhibitors or potential antipsychotic agents, provide a basis for researching the query compound in similar contexts. For instance, the synthesis and evaluation of butyrophenones for affinity towards dopamine and serotonin receptors highlight the potential of structurally similar compounds in developing new antipsychotic drugs (Raviña et al., 2000). Moreover, the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as protoporphyrinogen oxidase inhibitors with promising herbicidal activities demonstrates the agricultural applications of such compounds (Wang et al., 2017).
Chemical Properties and Mechanistic Studies
Research on the chemical properties and reaction mechanisms of related compounds, including studies on luminescent properties and photo-induced electron transfer, can inform the exploration of the query compound's physical and chemical behaviors (Gan et al., 2003). Additionally, investigations into the synthesis and characterization of related heterocyclic compounds provide a framework for understanding the chemical reactivity and potential synthetic pathways for the query compound (Ashraf et al., 2019).
Future Directions
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c1-27-21-20(23(32)30(24(27)33)15-16-4-2-5-17(25)14-16)18(7-8-26-21)28-9-11-29(12-10-28)22(31)19-6-3-13-34-19/h2-8,13-14H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTPZJXTJTWWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC(=CC=C3)F)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
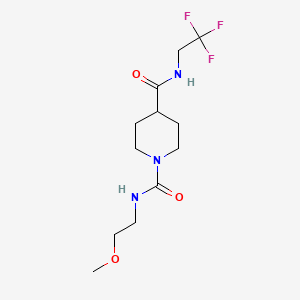
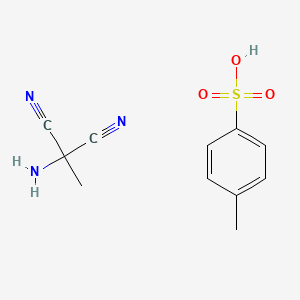

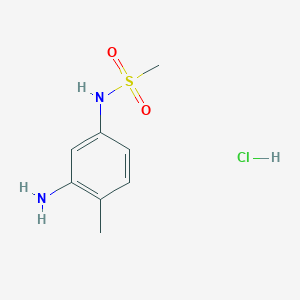
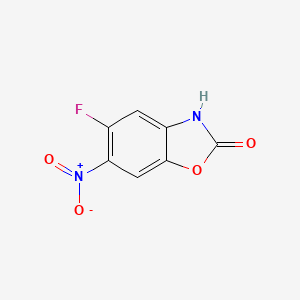
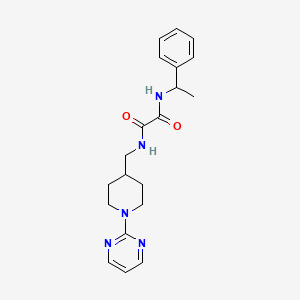
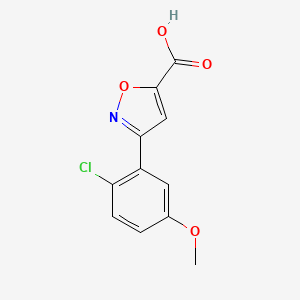
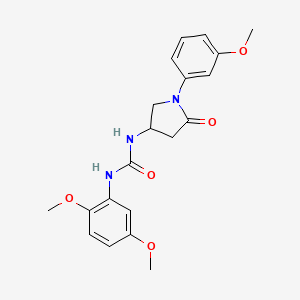
![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)
![Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2985598.png)
![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)
